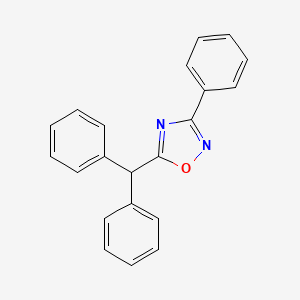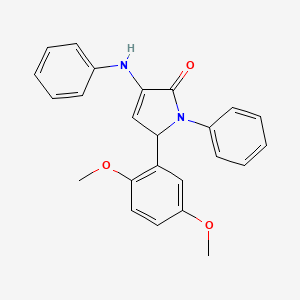
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole, also known as DPMPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a stable free radical that can be used as a spin trap in various biochemical and physiological experiments.
作用机制
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole acts as a spin trap by reacting with free radicals to form a stable adduct. The adduct can be detected by electron paramagnetic resonance (EPR) spectroscopy, which allows for the identification of the free radical species. The reaction between 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole and free radicals is highly selective, which allows for the identification of specific free radical species in biological systems.
Biochemical and Physiological Effects:
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole has been shown to have antioxidant properties in vitro. It can scavenge ROS and RNS, which can prevent oxidative damage to cells and tissues. 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole has also been shown to have anti-inflammatory properties in vitro and in vivo. It can inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation in various tissues.
实验室实验的优点和局限性
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole has several advantages for lab experiments. It is a stable free radical that can be easily synthesized and purified. It is highly selective for specific free radical species, which allows for the identification of these species in biological systems. However, 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole also has some limitations. It can react with other compounds in biological systems, which can lead to the formation of non-specific adducts. It can also be toxic to cells at high concentrations.
未来方向
There are several future directions for the use of 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole in scientific research. One direction is the development of new spin traps that are more selective and less toxic than 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole. Another direction is the use of 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole in vivo to study the role of free radicals in various disease states. 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole can also be used in combination with other techniques, such as mass spectrometry, to identify specific free radical species in biological systems. Finally, 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole can be used to study the kinetics of free radical reactions in more detail, which can lead to a better understanding of the role of free radicals in biological systems.
合成方法
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole can be synthesized through the reaction of diphenylmethyl chloride with sodium azide and phenylacetic acid. The reaction proceeds through an intermediate compound, which is then oxidized to produce 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole. The yield of 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole can be improved by using a solvent system that contains both water and an organic solvent.
科学研究应用
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole is widely used as a spin trap in various biochemical and physiological experiments. It can be used to study the mechanism of action of free radicals in biological systems. 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole can trap free radicals generated by reactive oxygen species (ROS) and reactive nitrogen species (RNS), allowing for their detection and identification. It can also be used to study the kinetics of free radical reactions and to determine the rate constants of these reactions.
属性
IUPAC Name |
5-benzhydryl-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-22-20(23-24-21)18-14-8-3-9-15-18/h1-15,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORYKMYVSVOEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diphenylmethyl)-3-phenyl-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5124907.png)

![3,3'-methylenebis{6-[(4-biphenylylcarbonyl)amino]benzoic acid}](/img/structure/B5124917.png)
![N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5124920.png)

![2-[(4-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5124936.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5124938.png)
![2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5124955.png)

![1-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5124989.png)

![N-[4-(dimethylamino)phenyl]-4-propoxybenzamide](/img/structure/B5124994.png)
![4-[(4-methylphenyl)thio]-3,5-diphenyl-1H-pyrazole](/img/structure/B5124998.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methyl-2-furoyl)-3-piperidinol](/img/structure/B5125001.png)